![molecular formula C19H18N2O4S B1392358 (5E)-2-Mercapto-3-phenyl-5-(3,4,5-trimethoxy-benzylidene)-3,5-dihydro-4H-imidazol-4-one CAS No. 94452-09-2](/img/structure/B1392358.png)
(5E)-2-Mercapto-3-phenyl-5-(3,4,5-trimethoxy-benzylidene)-3,5-dihydro-4H-imidazol-4-one
Overview
Description
(5E)-2-Mercapto-3-phenyl-5-(3,4,5-trimethoxy-benzylidene)-3,5-dihydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C19H18N2O4S and its molecular weight is 370.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Bactericidal and Antifungal Activity
A range of derivatives of (5E)-2-Mercapto-3-phenyl-5-(3,4,5-trimethoxy-benzylidene)-3,5-dihydro-4H-imidazol-4-one have demonstrated significant bactericidal activity. For instance, certain derivatives have been assessed for their effectiveness against bacterial species like E. Coli and B. Subtilis, as well as the fungal microorganism A. niger (V. Kaila, D. J. Desai, K. .. Patel, 2015). Similarly, another study synthesized and characterized derivatives with notable antibacterial and antifungal activities against various strains (B. B. Baldaniya, 2010).
Anti-inflammatory and Analgesic Activity
Derivatives of this compound have been explored for their potential anti-inflammatory and analgesic properties. For example, a series of derivatives have been synthesized and tested for their anti-inflammatory and analgesic activity, indicating potential therapeutic applications in these areas (E. Rajanarendar, Rella Sanjeev, K. Thirupathaiah, 2020).
Antimicrobial and Antioxidant Agents
Research has also focused on the synthesis of novel chalcone linked imidazolones, including derivatives of this compound, for their potential as antimicrobial and antioxidant agents. These compounds have been tested against various bacterial strains and fungi, showing promising biological activity (Anitha Sadula, Usha rani Peddaboina, P. J., 2014).
Synthesis and Characterization for Diverse Applications
Several studies have been conducted on the synthesis and characterization of various derivatives of this compound for diverse applications. This includes the exploration of its structure and bioactivity, with a focus on its potential in various fields of medicinal chemistry (P. S. Patel, R. .. Shah, D. Trivedi, P. Vyas, 2010).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as thiazolidinone derivatives, have been found to interact with various biological targets . For instance, some thiazolidinone derivatives have shown to inhibit the synthesis of DNA in cancer cells .
Mode of Action
Their anti-inflammatory effect is brought about by the suppression of COX-2 . Some thiazolidinone derivatives have anti-HIV properties and function as non-nucleoside inhibitors of HIV type 1 reverse transcriptase .
Biochemical Pathways
Schiff bases, which this compound is a part of, play an important role in decarboxylation, transamination, and c-c bond cleavage reactions taking place in living organisms . These processes are important steps in the biosynthesis of neurotransmitters, hormones, and pigments .
Pharmacokinetics
The pharmacokinetic properties of similar compounds, such as thiazolidinone derivatives, have been extensively studied .
Result of Action
Similar compounds, such as thiazolidinone derivatives, have shown various biological responses, including antibacterial, sedative, antioxidant, anticancer, antiviral, antituberculosis, anticonvulsant, antidiabetic, antifungal, and anti-inflammatory effects .
Action Environment
It’s worth noting that the efficacy and stability of similar compounds, such as thiazolidinone derivatives, can be influenced by various factors, including temperature, ph, and the presence of other substances .
properties
IUPAC Name |
3-phenyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-23-15-10-12(11-16(24-2)17(15)25-3)9-14-18(22)21(19(26)20-14)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,20,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBCLWVXQXCPCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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